molecular formula C12H14N2O3 B3048973 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione CAS No. 188920-93-6

5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B3048973
CAS No.: 188920-93-6
M. Wt: 234.25 g/mol
InChI Key: NOABWUKZNDXNSP-UHFFFAOYSA-N
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Description

“5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione” is a chemical compound with the empirical formula C13H16N2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(C1(CC)C(C=C2C)=CC=C2OC)NC(N1)=O . The InChI key for this compound is JCLBGUXDOASRGJ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 248.28 . It is a solid substance .

Safety and Hazards

The safety information available indicates that “5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This means it may be harmful if swallowed and causes serious eye irritation.

Properties

IUPAC Name

5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-12(10(15)13-11(16)14-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOABWUKZNDXNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406542
Record name 5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188920-93-6
Record name 5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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